molecular formula C14H9F2NO3 B5602618 N-(2,4-difluorophenyl)-1,3-benzodioxole-5-carboxamide

N-(2,4-difluorophenyl)-1,3-benzodioxole-5-carboxamide

Cat. No. B5602618
M. Wt: 277.22 g/mol
InChI Key: WKNRUDRPNCBZME-UHFFFAOYSA-N
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Description

This compound belongs to a category of organic compounds known for their unique structures and potential applications in various domains, including organic electronics, pharmaceuticals, and materials science. While the specific compound "N-(2,4-difluorophenyl)-1,3-benzodioxole-5-carboxamide" does not have direct references in the provided literature, similar compounds have been extensively studied for their synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related compounds often involves coupling reactions, such as the reaction between ferrocenylmethyl amine with benzoic acid and various substituted fluorobenzoic acids using standard protocols like DCC and HOBt protocol for the synthesis of N-(ferrocenylmethyl)benzene-carboxamide derivatives (Kelly et al., 2007). These methods highlight the modular approach to constructing complex molecules through the assembly of simpler building blocks.

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the properties and reactivity of a compound. Techniques such as NMR, X-ray crystallography, and mass spectrometry are commonly employed. For example, single crystal X-ray crystallographic data provided insights into the structure of synthesized compounds, revealing details about molecular conformation and intermolecular interactions (Demir et al., 2016).

Chemical Reactions and Properties

The reactivity and chemical behavior of compounds like "this compound" can be inferred from studies on similar molecules. For instance, the reactivity of ferrocenylmethyl amino acid fluorinated benzene-carboxamide derivatives against certain cancer cell lines indicates the potential bioactivity of fluorinated benzene-carboxamide derivatives (Butler et al., 2013).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are fundamental characteristics that influence a compound's applications. While specific details for "this compound" were not available, related studies on benzamides and benzoxazines reveal the importance of molecular structure on physical properties, including crystalline structure and solubility (Marcos‐Fernández et al., 2001).

Chemical Properties Analysis

The chemical properties of a compound are closely tied to its molecular structure and influence its reactivity, stability, and interactions with other molecules. Studies on similar compounds, such as N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, provide insights into the effects of molecular modifications on reactivity and potential biological activity (Allan et al., 2009).

properties

IUPAC Name

N-(2,4-difluorophenyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2NO3/c15-9-2-3-11(10(16)6-9)17-14(18)8-1-4-12-13(5-8)20-7-19-12/h1-6H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNRUDRPNCBZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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